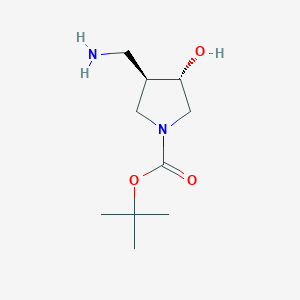

Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJZEZIYOBGVSK-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursors to Form Pyrrolidine Ring

The core pyrrolidine ring is typically synthesized via cyclization reactions involving amino acid derivatives or γ-amino alcohols. For example, a common approach involves cyclizing a suitable precursor such as a γ-amino alcohol or amino acid derivative under conditions that favor intramolecular ring closure. This step often employs acid or base catalysis, depending on the precursor's nature.

Introduction of the tert-Butyl Ester Group

The tert-butyl ester is introduced through esterification reactions, generally utilizing tert-butyl chloroformate or tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or pyridine. These reagents facilitate the formation of the Boc-protected amino group, which is critical for subsequent reactions and stability.

Incorporation of the Aminomethyl Group

The aminomethyl group at position 3 is typically added via reductive amination. This involves reacting an aldehyde or ketone precursor with ammonia or a primary amine, followed by reduction with agents like sodium cyanoborohydride or sodium borohydride. This step ensures stereoselectivity and functional group compatibility.

Hydroxylation at Position 4

The hydroxyl group can be introduced through selective oxidation or nucleophilic substitution. In some cases, hydroxylation occurs during the ring formation if the precursor contains suitable functional groups, or via direct hydroxylation of the pyrrolidine ring using oxidizing agents under controlled conditions.

Industrial and Laboratory-Scale Methods

Continuous Flow Synthesis

Recent advances favor continuous flow processes for scalability and safety. These methods involve microreactor systems where reaction parameters such as temperature, pressure, and reagent addition are precisely controlled, leading to higher yields and purity.

Typical Reaction Conditions

| Step | Reagents | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|---|

| Cyclization | γ-Amino alcohol derivative | Toluene or dichloromethane | Reflux | 12-24 hours | ~70-85% |

| Boc Protection | Boc anhydride | Dichloromethane | 0-25°C | 4-6 hours | ~90% |

| Reductive Amination | Formaldehyde or aldehyde + NH3 | Methanol | Room temperature | 6-12 hours | ~80-95% |

| Hydroxylation | Oxidants (e.g., H2O2) | Acetic acid or water | Mild heating | 2-6 hours | Variable |

Reaction Mechanisms and Key Intermediates

- Cyclization involves nucleophilic attack of amino groups on electrophilic centers, forming the pyrrolidine ring.

- Boc protection proceeds via nucleophilic attack of the amino group on tert-butyl chloroformate, forming a carbamate linkage.

- Reductive amination involves imine formation followed by reduction to yield the aminomethyl group.

- Hydroxylation often proceeds via electrophilic oxidation, introducing the hydroxyl group selectively at the desired position.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Main Reaction | Stereochemistry Control | Typical Yield | Notes |

|---|---|---|---|---|---|

| Cyclization | γ-Amino alcohol derivatives | Ring formation | Stereoselective if chiral precursors used | 70-85% | Requires careful control of conditions |

| Boc Protection | Boc anhydride | Protect amino group | No | ~90% | Essential for stability and selectivity |

| Reductive Amination | Formaldehyde, NH3, NaBH3CN | Aminomethyl group addition | Stereoselective with chiral catalysts | 80-95% | Mild conditions preferred |

| Hydroxylation | H2O2, oxidants | Hydroxyl group introduction | Regioselective | Variable | Controlled oxidation needed |

Research Findings and Optimization

Recent studies emphasize the importance of stereochemistry in the synthesis, with chiral catalysts and auxiliaries employed to favor the (3R,4S) configuration. Optimization of reaction conditions, such as temperature, solvent, and reagent equivalents, significantly improves yields and stereoselectivity.

For example, a study reported a 62% overall yield using a stepwise approach involving initial cyclization, Boc protection, followed by reductive amination and hydroxylation under mild conditions. The process utilized dichloromethane and methanol as solvents, with purification via column chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while substitution reactions can yield a variety of amino derivatives.

Scientific Research Applications

Applications in Scientific Research

Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate has diverse applications across various fields:

Organic Chemistry

The compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biochemistry

Research has indicated that this compound may play a role in biochemical pathways and enzyme interactions. Notably, it has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are relevant in neurodegenerative diseases like Alzheimer's disease .

Medicinal Chemistry

The compound is being investigated for its therapeutic properties. Studies have shown that it can protect astrocytes from amyloid beta toxicity, suggesting neuroprotective effects that could be beneficial in treating neurodegenerative conditions .

Pharmaceutical Development

This compound is utilized in the production of pharmaceuticals and fine chemicals, serving as a building block for drug development .

Case Studies

Case Study 1: Enzyme Inhibition

In vitro studies have demonstrated that this compound acts as an inhibitor of AChE. This inhibition enhances cholinergic signaling, which can be beneficial in conditions like Alzheimer's disease by potentially improving cognitive function .

Case Study 2: Neuroprotective Properties

Research has shown that this compound protects astrocytes against amyloid beta-induced toxicity by maintaining cell viability and reducing oxidative stress and inflammation associated with neurodegeneration. These findings suggest its potential as a therapeutic agent in neurodegenerative diseases .

Mechanism of Action

The mechanism by which Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can be useful in the development of therapeutic agents. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Analogs

Table 1: Comparison of Pyrrolidine Derivatives

Key Observations :

- Fluorinated analogs (e.g., 869481-93-6) exhibit higher electronegativity, which may enhance target binding in enzyme inhibition .

- Cis-isomers (e.g., 872714-78-8) demonstrate altered pharmacokinetics compared to the trans-configuration of the reference compound .

- Trifluoromethyl groups (e.g., 1052713-78-6) improve membrane permeability but may reduce aqueous solubility .

Piperidine-Based Analogs

Table 2: Piperidine vs. Pyrrolidine Derivatives

Key Observations :

Stereochemical and Functional Variants

Table 3: Impact of Stereochemistry and Functional Groups

Research Findings and Trends

- Stereochemistry Matters : The (3R,4S) configuration of the reference compound optimizes interactions with chiral binding pockets in enzymes like kinases and proteases .

- Fluorine Substitution : Fluorinated analogs (e.g., 869481-93-6) show promise in CNS drug development due to improved blood-brain barrier penetration .

- Safety and Handling: Most analogs are non-hazardous (GHS Category: Not Classified) but require inert storage conditions .

Biological Activity

Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, with the CAS number 1821824-99-0, is a synthetic compound notable for its unique structural properties and potential biological activities. This compound contains a pyrrolidine ring and functional groups that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2O3, with a molecular weight of 216.28 g/mol. The presence of a tert-butyl group enhances its lipophilicity, thereby improving its solubility in organic solvents. The stereochemistry denoted by (3R,4S) indicates specific spatial arrangements that can significantly affect the compound's biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

| CAS Number | 1821824-99-0 |

| Purity | 97% |

Research indicates that this compound may exhibit various biological activities through its interactions with specific enzymes and receptors. The compound has been studied for its potential as an inhibitor of key biological pathways, including those involved in neurodegenerative diseases.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties by inhibiting amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. In vitro studies have shown that it can reduce oxidative stress markers in neuronal cell cultures exposed to amyloid-beta peptides .

- Binding Affinity Studies : Interaction studies have demonstrated that this compound binds to various biological targets. These studies are essential for understanding how modifications to its structure can enhance or reduce activity against specific enzymes or receptors.

Case Studies and Research Findings

Several research articles have explored the biological implications of this compound:

- Study on Neuroprotection : A study published in MDPI indicated that compounds similar to this compound could protect astrocytes from damage induced by amyloid-beta through the modulation of inflammatory pathways .

- Inhibition Studies : Another investigation focused on the compound's ability to inhibit acetylcholinesterase activity, which is pivotal in managing symptoms of Alzheimer's disease. The results indicated a moderate inhibitory effect, suggesting potential therapeutic applications .

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step routes, including:

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amines during reactions (common in pyrrolidine derivatives) .

- Stereoselective Formation : Chiral auxiliaries or catalysts to establish the (3R,4S) configuration. For example, hydrogenation under controlled conditions (e.g., H₂ in THF) can preserve stereochemistry during reduction steps .

- Functional Group Manipulation : Aminomethylation via reductive amination or substitution reactions. A related compound, tert-butyl (3R)-3-(sulfonyloxy)pyrrolidine-1-carboxylate, was synthesized using DMAP and triethylamine in dichloromethane at 0–20°C .

- Purification : Silica gel chromatography or recrystallization for isolating enantiomerically pure products .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Absolute configuration is determined via single-crystal X-ray diffraction, as seen in analogous pyrrolidine derivatives (e.g., tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate) .

- NMR Spectroscopy : Coupling constants (e.g., ) and NOE experiments differentiate cis/trans or R/S configurations. For example, vicinal coupling constants in pyrrolidine rings can confirm axial/equatorial substituents .

- Chiral HPLC : Enantiomeric purity is validated using chiral stationary phases .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group.

- Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the tert-butyl ester .

- Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1 week) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and enantiomeric excess (ee) for this compound?

- Methodological Answer :

- Reaction Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance reaction rates and selectivity. For example, tert-butyl 3-(triazolyl)piperidine-1-carboxylate synthesis utilized ion-pairing effects in dichloromethane .

- Catalyst Selection : Asymmetric hydrogenation with Ru-BINAP catalysts can achieve >95% ee in related pyrrolidine syntheses .

- In Situ Monitoring : Use FTIR or HPLC to track intermediates and adjust reaction parameters dynamically .

Q. What computational methods are suitable for predicting the compound’s biological interactions?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models binding to targets (e.g., enzymes or receptors). The hydroxyl and aminomethyl groups may form hydrogen bonds with active sites .

- DFT Calculations : Predict thermodynamic stability of stereoisomers and reaction transition states. For example, tert-butyl carbamate derivatives were analyzed for rotational barriers around the C–N bond .

- MD Simulations : Assess conformational flexibility in aqueous or lipid environments, critical for drug design .

Q. How can contradictory data in the literature regarding this compound’s reactivity be resolved?

- Methodological Answer :

- Reproducibility Studies : Replicate conflicting syntheses under controlled conditions (e.g., inert atmosphere, standardized reagents). A study on tert-butyl piperidine carboxylates found trace metal impurities skewed reaction outcomes .

- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to verify intermediate structures. For example, misassignment of regioisomers in triazole derivatives was resolved via -NMR .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., tert-butyl 4-(chlorophenyl)pyrrolidine-1-carboxylate) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.